molecular formula C12H14O6 B14358799 Acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol CAS No. 91487-96-6

Acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol

Cat. No.: B14358799
CAS No.: 91487-96-6
M. Wt: 254.24 g/mol
InChI Key: DHZVEHIGGWETGG-UHFFFAOYSA-N
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Description

Acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol is a compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid. This reaction is carried out under acidic conditions using methanol as the solvent . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of benzodioxole, such as aldehydes, alcohols, and substituted benzodioxoles .

Scientific Research Applications

Acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol involves its interaction with specific molecular targets and pathways. For instance, it acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

91487-96-6

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol

InChI

InChI=1S/C10H10O4.C2H4O2/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;1-2(3)4/h2-5,11H,6H2,1H3;1H3,(H,3,4)

InChI Key

DHZVEHIGGWETGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC(=CC2=C1OCO2)C=CO

Origin of Product

United States

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